6-acetyl-2-(cinnamylthio)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
6-acetyl-5-methyl-2-[(E)-3-phenylprop-2-enyl]sulfanyl-3H-thieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S2/c1-11-14-16(22)19-18(20-17(14)24-15(11)12(2)21)23-10-6-9-13-7-4-3-5-8-13/h3-9H,10H2,1-2H3,(H,19,20,22)/b9-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBXHPHZIHPFBBY-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)NC(=N2)SCC=CC3=CC=CC=C3)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC2=C1C(=O)NC(=N2)SC/C=C/C3=CC=CC=C3)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-acetyl-2-(cinnamylthio)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one is a synthetic compound belonging to the thieno[2,3-d]pyrimidine family. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure suggests a range of possible interactions with biological targets, making it a candidate for further research.
- Molecular Formula : C18H16N2O2S2
- Molecular Weight : 356.46 g/mol
- IUPAC Name : 6-acetyl-5-methyl-2-[(E)-3-phenylprop-2-enyl]sulfanyl-3H-thieno[2,3-d]pyrimidin-4-one
- Purity : Typically 95% .
Biological Activity Overview
Research indicates that compounds related to thieno[2,3-d]pyrimidines exhibit various biological activities, including anticancer , antimicrobial , and anti-inflammatory effects. The specific biological activities of this compound are still under investigation, but preliminary studies suggest several promising avenues.
Anticancer Activity
Thieno[2,3-d]pyrimidine derivatives have been explored for their anticancer properties. For instance, studies have shown that certain derivatives can inhibit the activity of histone acetyltransferases like p300, which plays a crucial role in cancer cell proliferation and survival. The compound this compound is hypothesized to exhibit similar inhibitory effects, potentially leading to reduced tumor growth .
Antimicrobial Properties
The antimicrobial efficacy of thieno[2,3-d]pyrimidine derivatives has also been documented. Compounds with similar structural motifs have demonstrated activity against various bacterial strains and fungi. The presence of the cinnamylthio group in this compound may enhance its ability to penetrate microbial membranes or interfere with microbial metabolism .
Anti-inflammatory Effects
Inflammation is a critical process in many chronic diseases. Some thieno[2,3-d]pyrimidine derivatives have shown promise in modulating inflammatory pathways. The potential anti-inflammatory activity of this compound could be linked to its ability to inhibit pro-inflammatory cytokines or enzymes involved in the inflammatory response .
Case Studies and Research Findings
- Inhibition of p300 Acetyltransferase :
- Antimicrobial Testing :
- Anti-inflammatory Mechanisms :
Scientific Research Applications
The compound 6-acetyl-2-(cinnamylthio)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one is a synthetic molecule that has garnered attention in various scientific fields due to its potential applications in medicinal chemistry and pharmacology. This article will explore its applications, supported by relevant data and case studies.
Chemical Properties and Structure
This compound is characterized by its unique thienopyrimidine structure, which is known for conferring biological activity. The presence of the acetyl and cinnamylthio groups enhances its interaction with biological targets.
Anticancer Activity
One of the most promising applications of this compound is in the field of anticancer research . Studies have indicated that thienopyrimidine derivatives exhibit significant cytotoxic effects against various cancer cell lines.
- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that compounds similar to this compound showed potent activity against breast cancer cells by inhibiting specific signaling pathways involved in cell proliferation .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties . Thienopyrimidines have been noted for their effectiveness against bacterial strains and fungi.
- Research Findings : In a study focusing on antimicrobial screening, derivatives of thienopyrimidines were shown to inhibit the growth of Staphylococcus aureus and Escherichia coli, suggesting potential therapeutic applications in treating infections .
Inhibition of Kinase Activity
Another significant application is its role as a kinase inhibitor . Compounds with a thienopyrimidine scaffold are known to interact with various kinases, which are critical in many signaling pathways.
- Example : Research has revealed that similar compounds can act as ATP-competitive inhibitors of kinases involved in cancer progression, such as MAPK-interacting kinase 2 (Mnk2) . This inhibition can lead to reduced tumor growth and improved patient outcomes.
Data Table: Summary of Applications
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
Key Observations :
Activity Trends :
- Benzimidazole-containing analogs (e.g., from and ) show broad-spectrum antimicrobial activity, particularly when substituted at position 3 with benzyl groups .
- Oxadiazole derivatives exhibit enhanced activity against Pseudomonas aeruginosa and Proteus vulgaris, likely due to improved target binding via heterocyclic interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
